4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline
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Overview
Description
4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline is a quinazoline derivative with a complex molecular structure. Quinazolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate β-diketone to form the quinazoline scaffold, followed by subsequent functional group modifications
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy group can be substituted with other functional groups.
Nucleophilic Addition: : The quinazoline core can react with nucleophiles to form new derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Nucleophilic Addition: : Strong nucleophiles such as Grignard reagents and organolithium compounds are often employed.
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various alkylated or acylated products.
Nucleophilic Addition: : Formation of new quinazoline derivatives with different substituents.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline exerts its effects involves interaction with specific molecular targets and pathways. The quinazoline core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the methoxy and pyrrolidinylpropyl groups. Similar compounds include other quinazoline derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.
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Properties
CAS No. |
388616-56-6 |
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Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
6-methoxy-7-(3-pyrrolidin-1-ylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H22N4O/c1-21-15-10-13-14(18-11-19-16(13)17)9-12(15)5-4-8-20-6-2-3-7-20/h9-11H,2-8H2,1H3,(H2,17,18,19) |
InChI Key |
CLBPVZLNXUZYHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCCN3CCCC3)N=CN=C2N |
Origin of Product |
United States |
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